molecular formula C12H17NO B13129089 1-(2-Amino-3-(tert-butyl)phenyl)ethanone

1-(2-Amino-3-(tert-butyl)phenyl)ethanone

Cat. No.: B13129089
M. Wt: 191.27 g/mol
InChI Key: KYFMCWQDXJKKEE-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(tert-butyl)phenyl)ethanone is an organic compound with the molecular formula C12H17NO It is a ketone derivative with an amino group and a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(tert-butyl)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-amino-3-(tert-butyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(tert-butyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-Amino-3-(tert-butyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(tert-butyl)phenyl)ethanone involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-tert-butylphenyl)ethanone
  • 1-(2-Amino-3-methylphenyl)ethanone
  • 1-(2-Amino-3-ethylphenyl)ethanone

Uniqueness

1-(2-Amino-3-(tert-butyl)phenyl)ethanone is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from other similar compounds with different alkyl substituents.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-amino-3-tert-butylphenyl)ethanone

InChI

InChI=1S/C12H17NO/c1-8(14)9-6-5-7-10(11(9)13)12(2,3)4/h5-7H,13H2,1-4H3

InChI Key

KYFMCWQDXJKKEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(C)(C)C)N

Origin of Product

United States

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